molecular formula C9H6BrNO3 B15399027 2-(4-Bromo-2-cyanophenoxy)acetic acid CAS No. 609804-63-9

2-(4-Bromo-2-cyanophenoxy)acetic acid

Cat. No.: B15399027
CAS No.: 609804-63-9
M. Wt: 256.05 g/mol
InChI Key: ULCWOZJWDOARHW-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-cyanophenoxy)acetic acid (: 519018-50-9) is a chemical compound with the molecular formula C 9 H 6 BrNO 3 and an average mass of 256.05 Da . Its structure features both a bromo and a cyano substituent on a phenoxyacetic acid backbone, which classifies it among substituted phenoxyacetic acid derivatives . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. While specific biological data for this exact molecule is limited in the public domain, compounds within this chemical class are frequently utilized in drug discovery efforts. For instance, structurally similar (substituted phenoxy)methyl derivatives have been investigated as potent inhibitors of specific enzymes like Schistosoma mansoni thioredoxin-glutathione reductase (SmTGR), a potential target for antischistosomal agents . Furthermore, the nitrile (cyano) functional group is often employed in medicinal chemistry as a bioisostere for carboxylic acids or other functional groups, a strategy that can be used to fine-tune the pharmacokinetic properties of lead compounds, such as enhancing their cellular permeability . Researchers may explore this bromo-cyano phenoxy derivative as a building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in the development of novel therapeutic agents. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

CAS No.

609804-63-9

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

2-(4-bromo-2-cyanophenoxy)acetic acid

InChI

InChI=1S/C9H6BrNO3/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,5H2,(H,12,13)

InChI Key

ULCWOZJWDOARHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The following table compares 2-(4-Bromo-2-cyanophenoxy)acetic acid with structurally related compounds, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Electronic Effects Reference
This compound C₉H₆BrNO₃ 272.06 –Br (4), –CN (2) Strong EW (–CN), moderate EW (–Br) Synthesized
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 –Br (4), –OCH₃ (2) ED (–OCH₃), moderate EW (–Br)
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 –Br (3), –OCH₃ (4) ED (–OCH₃), moderate EW (–Br)
2-(4-Bromo-2-chlorophenoxy)acetic acid C₈H₆BrClO₃ 265.49 –Br (4), –Cl (2) Moderate EW (–Cl, –Br)
Ethyl (4-bromo-2-cyanophenoxy)acetate C₁₁H₁₀BrNO₃ 284.11 –Br (4), –CN (2), –COOEt Ester derivative; enhanced lipophilicity

Key Observations :

  • Electron-Withdrawing (EW) vs. Electron-Donating (ED) Groups: The cyano group in the target compound (–CN) is significantly more electron-withdrawing than methoxy (–OCH₃) or chloro (–Cl) groups. This enhances the acidity of the acetic acid moiety compared to analogs with ED substituents .
  • Substituent Position : Bromine at the para position (4-) in the target compound minimizes steric hindrance compared to meta (3-) substitution, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid .
  • Crystal Packing : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, hydrogen-bonded dimers (R₂²(8) motif) stabilize the crystal lattice . The target compound likely exhibits similar packing due to the –COOH group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-cyanophenoxy)acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via regioselective bromination and subsequent functionalization. For brominated phenylacetic acid derivatives, bromine in acetic acid is commonly used under controlled conditions (e.g., 60 mmol bromine in 60 mL acetic acid at room temperature for 1 hour, followed by purification via recrystallization) . Solvent choice (e.g., ethanol or methanol under reflux) and stoichiometric ratios are critical to minimize side reactions. Analytical techniques like HPLC and NMR are essential to confirm purity and regioselectivity .

Q. How can spectroscopic and crystallographic methods be employed to characterize the compound’s structure?

  • Methodology : Single-crystal X-ray diffraction (using SHELX software for refinement) reveals molecular geometry, hydrogen-bonding patterns (e.g., centrosymmetric dimers with R₂²(8) motifs), and substituent effects on ring distortion . NMR (¹H/¹³C) and FT-IR confirm functional groups, while mass spectrometry validates molecular weight. For example, dihedral angles between the phenyl ring and acetic acid moiety (~78°) indicate steric or electronic effects .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology : Stability studies involve incubating the compound in buffered solutions (pH 3–9) at 25–60°C for 24–72 hours. Degradation products are monitored via LC-MS. For brominated analogs, halogenated byproducts may form under alkaline conditions, requiring neutralization steps during storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model the electron-withdrawing effects of the bromo and cyano groups on the phenyl ring. Fukui indices identify electrophilic centers, guiding predictions of substitution sites. Experimental validation involves reacting the compound with amines or thiols under inert atmospheres, with reaction progress tracked via TLC .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond angles or disorder?

  • Methodology : Discrepancies in bond angles (e.g., C–C–C angles deviating from 120° due to substituent electronic effects) are addressed by refining disorder models using SHELXL. High-resolution data (≤ 0.8 Å) and anisotropic displacement parameters improve accuracy. For example, the electron-withdrawing bromo group increases the C–C–C angle to 121.5°, while methoxy groups reduce it to 118.2° .

Q. How does the compound interact with biological targets, and what assays quantify its inhibitory effects?

  • Methodology : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding affinity to enzymes/receptors. For brominated analogs, competitive assays using fluorescent probes (e.g., ANS for hydrophobic pockets) quantify displacement. In vitro cytotoxicity screens (e.g., MTT assay) assess IC₅₀ values, with SAR studies correlating substituent electronegativity to activity .

Q. What advanced separation techniques optimize enantiomeric purity for chiral derivatives?

  • Methodology : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers using hexane/isopropanol gradients. For preparative-scale resolution, covalent bonding to chiral auxiliaries (e.g., Evans’ oxazolidinones) followed by crystallization achieves >99% ee .

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